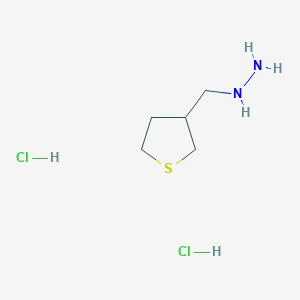

(Thiolan-3-ylmethyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

thiolan-3-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFYDTXBBWNHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Procedure:

- Dissolve the halogenated thiolan compound in ethanol.

- Add excess hydrazine hydrate.

- Reflux the mixture for several hours.

- Isolate the product via filtration and recrystallization.

Research Data:

| Reaction Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| Hydrazinolysis in ethanol | Reflux (~78°C) | 6-8 hours | 65-75 |

This method is straightforward and widely used due to the nucleophilic nature of hydrazine and the reactivity of halogenated intermediates.

Cyclization and Hydrazine Addition

Another method involves cyclization of precursor molecules containing amino or hydrazino groups, followed by ring closure to form the thiolan ring system, then subsequent hydrazine addition.

Process:

- Synthesis of a suitable amino-thiol precursor.

- Cyclization under acidic or basic conditions.

- Treatment with hydrazine hydrate to introduce the hydrazine moiety at the desired position.

Experimental Findings:

- Cyclization typically occurs at elevated temperatures (around 100°C).

- Hydrazine addition is performed at room temperature or slightly elevated temperatures.

- The overall yield ranges from 50-70%, depending on precursor purity and reaction conditions.

Multi-step Synthesis via Hydrazone Intermediates

A more complex route involves forming hydrazone intermediates, which are then reduced or rearranged to the target hydrazine compound.

Steps:

- Formation of a hydrazone from aldehyde or ketone derivatives of the thiolan ring.

- Reduction of hydrazones using sodium borohydride or catalytic hydrogenation.

- Final purification yields the dihydrochloride salt.

Data Summary:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate + aldehyde | Reflux | 80 |

| Hydrazone reduction | NaBH4 | Room temp | 60-70 |

Notes on Purification and Characterization

- The final compound, (Thiolan-3-ylmethyl)hydrazine dihydrochloride, is typically purified by recrystallization from ethanol or water.

- Characterization involves NMR, IR, and melting point analysis to confirm structure and purity.

Summary of Research Findings

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hydrazinolysis of halogenated derivatives | Simple, direct | Requires halogen precursor | 65-75% |

| Cyclization followed by hydrazine addition | Good selectivity | Multi-step, longer | 50-70% |

| Hydrazone route | High purity | Multi-step, complex | 60-80% |

Chemical Reactions Analysis

Types of Reactions: (Thiolan-3-ylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolan-3-ylmethylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolan-3-ylmethylamine.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity :

- The compound has shown potential as a lead for developing new drugs targeting oxidative stress. Its unique structure may enhance its ability to scavenge free radicals, making it valuable in formulating antioxidants.

-

Antimicrobial Properties :

- Research indicates that (Thiolan-3-ylmethyl)hydrazine dihydrochloride may possess antimicrobial effects, which could be harnessed in the development of new antibiotics or antifungal agents.

- Cancer Research :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Properties | Demonstrated significant free radical scavenging activity, suggesting potential use in oxidative stress-related conditions. |

| Study B | Antimicrobial Effects | Showed effectiveness against various bacterial strains, indicating its potential as a new antibiotic candidate. |

| Study C | Cancer Immunotherapy | Investigated the compound's role in enhancing T-cell responses, providing insights into its application in cancer treatment protocols. |

Mechanism of Action

The mechanism of action of (Thiolan-3-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modifying the activity of enzymes and receptors involved in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among hydrazine derivatives include substituent groups, aromaticity, and salt forms. Below is a comparative analysis:

Key Observations :

- Sulfur vs. Oxygen : The thiolan (tetrahydrothiophene) and tetrahydrofuran derivatives differ in heteroatom (S vs. O), influencing electronic properties and reactivity. Sulfur's larger atomic size and lower electronegativity may enhance nucleophilicity compared to oxygen .

- Aromatic vs. Aliphatic : Thiophene-based derivatives (e.g., [(thiophen-3-yl)methyl]hydrazine HCl) exhibit aromatic stabilization, whereas thiolan and tetrahydrofuran derivatives are saturated, affecting their chemical stability and interaction with biological targets .

- Salt Forms: Dihydrochloride salts (e.g., thiolan and nitrobenzyl derivatives) generally exhibit higher solubility in aqueous media compared to monohydrochlorides .

Physicochemical Properties

Molecular Weight and Polarity

- The thiolan derivative (205.15 g/mol ) is heavier than tetrahydrofuran (138.60 g/mol ) and thiophene (164.66 g/mol ) analogs due to the additional chlorine atoms and sulfur content .

- Branched alkyl chains (e.g., 2-ethylbutyl derivative) reduce polarity, enhancing membrane permeability in biological systems .

Reactivity Trends

- Nucleophilic Hydrazine Group : All compounds retain the hydrazine moiety (–NH–NH₂), enabling condensation reactions with carbonyl groups (e.g., synthesis of hydrazones) .

- Thiolan vs. Thiophene : The saturated thiolan ring is less prone to electrophilic substitution compared to aromatic thiophene, making it more suitable for reactions requiring a stable scaffold .

- Salt-Specific Reactivity : Dihydrochloride salts may require neutralization before participating in acid-sensitive reactions .

Biological Activity

(Thiolan-3-ylmethyl)hydrazine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is a hydrazine derivative that exhibits a range of biological activities. Hydrazines are known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific structure of (thiolan-3-ylmethyl)hydrazine may contribute to its unique biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Interactions : Research indicates that compounds similar to (thiolan-3-ylmethyl)hydrazine can inhibit protein-protein interactions, particularly in pathways involving immune regulation such as the PD-1/PD-L1 pathway. This inhibition can enhance T-cell activation and improve immune responses against tumors and chronic infections .

- Antioxidant Properties : Hydrazine derivatives are often studied for their antioxidant capabilities, which can protect cells from oxidative stress and damage. This property may be beneficial in preventing cell apoptosis in various disease states .

- Cytotoxic Activity : Some studies have suggested that hydrazine compounds exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis or cell cycle arrest .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : In a study assessing various hydrazine derivatives, (thiolan-3-ylmethyl)hydrazine showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Another study reported that (thiolan-3-ylmethyl)hydrazine exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Case Studies

-

Case Study 1: Tumor Immunotherapy

In a preclinical model of melanoma, (thiolan-3-ylmethyl)hydrazine was administered alongside immune checkpoint inhibitors. The combination therapy resulted in enhanced tumor regression compared to monotherapy with checkpoint inhibitors alone. This suggests that the compound may augment the efficacy of existing cancer therapies by modulating immune responses . -

Case Study 2: Chronic Infection Models

In models of chronic viral infection, treatment with (thiolan-3-ylmethyl)hydrazine led to improved viral clearance and restoration of T-cell function. These findings highlight its potential role in enhancing immune responses during persistent infections .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.